molecular formula C13H17NO3 B021862 (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol CAS No. 102069-83-0

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol

Cat. No.: B021862
CAS No.: 102069-83-0
M. Wt: 235.28 g/mol
InChI Key: ZPRSXRGRMZPZQY-JTQLQIEISA-N
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Description

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a methoxybenzoyl group attached to a pyrrolidinemethanol moiety. The compound’s chirality and functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol typically involves the reaction of 2-methoxybenzoyl chloride with (S)-2-pyrrolidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products are alcohols.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol: The racemic mixture containing both enantiomers.

    2-Methoxybenzoyl chloride: A precursor used in the synthesis of the compound.

Uniqueness

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is unique due to its specific chirality, which imparts distinct biological activity compared to its enantiomer and racemic mixture. This chirality is crucial for its interaction with chiral biological targets, making it valuable in pharmaceutical research and development.

Properties

IUPAC Name

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSXRGRMZPZQY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N2CCC[C@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349179
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102069-83-0
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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